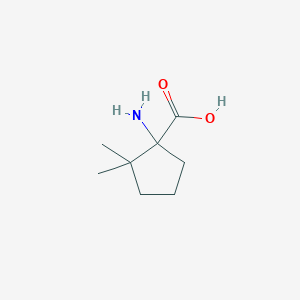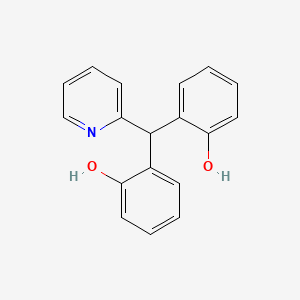![molecular formula C18H21N3O2S B2861889 N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 315682-73-6](/img/structure/B2861889.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, also known as DMTPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMTPA is a thienopyrimidine derivative that has been shown to exhibit antitumor and anticancer properties.
Scientific Research Applications
Synthesis and Structural Analysis
The compound and its analogs are synthesized through various chemical reactions aimed at creating inhibitors for specific kinases or for evaluating their chemical properties. For instance, one study detailed the complete crystal structure of a related compound designed as a new inhibitor of CLK1 and DYRK1A kinases, established by single-crystal X-ray diffraction. This structural analysis aids in understanding the biological mechanism of action of these compounds (Guillon et al., 2013).
Biological Activities and Potential Therapeutic Uses
Several studies have explored the biological activities of compounds structurally related to "N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine," including their potential as anticancer, anti-HIV, and antimicrobial agents. For example, research on novel pyrazolopyrimidines derivatives highlighted their significance as anticancer and anti-5-lipoxygenase agents, demonstrating the diverse therapeutic potential of these compounds (Rahmouni et al., 2016). Another study focused on synthesizing new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, evaluating them for antiproliferative activity against human breast cancer and mouse fibroblast nonmalignant cell lines. This research underscores the compounds' potential in cancer treatment (Atapour-Mashhad et al., 2017).
Antimicrobial and Antifungal Activities
Compounds based on the pyrimidine structure have been evaluated for their antimicrobial and antifungal activities. For instance, some synthesized derivatives showed promising results against Staphylococcus aureus, highlighting the antimicrobial potential of these compounds (Sirakanyan et al., 2015).
Heterocyclic Chemistry and Drug Design
The synthesis and functionalization of heterocyclic compounds, including thieno[2,3-d]pyrimidine derivatives, play a crucial role in drug design and discovery. These compounds' chemical versatility allows for the exploration of novel therapeutic agents with potential applications in treating various diseases (Deohate & Palaspagar, 2020).
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets by binding to active sites, leading to changes in the targets’ function . .
Biochemical Pathways
The biochemical pathways affected by Oprea1_175027 are currently unknown. Given the compound’s structure, it may influence pathways involving similar compounds or those associated with its potential targets
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells , potentially influencing its bioavailability.
Result of Action
The molecular and cellular effects of Oprea1_175027’s action are currently unknown. Its potential interactions with cellular targets suggest it may influence cellular functions or signaling pathways
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets . The specific environmental influences on Oprea1_175027’s action are yet to be determined.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-12(2)24-18-16(11)17(20-10-21-18)19-8-7-13-5-6-14(22-3)15(9-13)23-4/h5-6,9-10H,7-8H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGXBKSYGGIECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)

![3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2861818.png)




![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)